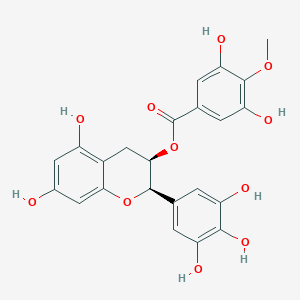

4''-Methylepigallocatechin gallate

Description

Contextualizing 4''-Methylepigallocatechin Gallate within the Catechin (B1668976) and Flavonoid Classes

This compound belongs to the broad class of polyphenolic compounds known as flavonoids. sci-hub.se Flavonoids are a diverse group of phytonutrients found in a wide variety of fruits, vegetables, and other plant-based foods. sci-hub.se Within the flavonoid family, it is further classified as a flavan-3-ol (B1228485), a subgroup that includes catechins. ajol.inforesearchgate.net

Catechins are characterized by a specific flavan-3-ol skeleton. researchgate.net They can exist in two stereoisomeric forms: those with a trans configuration at the C2 and C3 positions of the C-ring are known as catechins, while those with a cis configuration are termed epicatechins. researchgate.net this compound is an ester formed between epigallocatechin and a 4-O-methylgalloyl moiety. ontosight.ai This methylation is a key distinguishing feature from its more commonly known precursor, EGCG. nih.gov

The hierarchical classification of this compound is as follows:

Flavonoids

Flavan-3-ols

Catechins

Epigallocatechin Gallate (EGCG) Derivatives

This compound

Historical Perspectives on the Study of this compound

The study of methylated catechins like this compound is a more recent development in the broader history of catechin research. Initial scientific focus was heavily on the primary catechins present in tea, such as EGCG. wikipedia.org However, as analytical techniques became more sophisticated, researchers began to identify and isolate various derivatives and metabolites of these primary compounds.

A significant area of research has been the investigation of O-methylated EGCG derivatives in various tea leaves. nih.gov Studies have analyzed the composition of compounds like 3''-Me-EGCG and 4''-Me-EGCG in different tea species and under various growing conditions. nih.gov For instance, research has shown that the levels of these methylated catechins can be higher in certain cultivars of Camellia sinensis and can vary with the season, with higher concentrations often found in autumn and winter. nih.gov Furthermore, the degree of fermentation of the tea leaves has been found to impact the presence of these compounds, with unfermented green teas showing higher levels compared to semi-fermented oolong teas, and their absence in fully fermented black and puerh teas. nih.gov

The identification of these methylated forms in natural sources spurred further investigation into their chemical properties and potential biological significance. The synthesis of this compound, typically through the esterification of epigallocatechin with 4-O-methylgalloyl chloride, has also been a subject of study to enable more detailed research. ontosight.ai Early reports on related compounds, such as 4'-O-methylepigallocatechin, date back to the 1980s with its isolation from Kokoona zeylanica. agriculturejournals.cz More recently, the focus has shifted to understanding the biotransformation of major catechins into their methylated counterparts within biological systems.

Compound Details

| Property | Value |

| IUPAC Name | [(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |

| Molecular Formula | C₂₂H₁₈O₁₁ |

| Molecular Weight | 458.37 g/mol |

| CAS Number | 224434-07-5 |

| Synonyms | EGCG4''Me, Epigallocatechin 3-O-(4-O-methyl)gallate, (-)-Epigallocatechin (B1671488) 3-(4''-O-methyl)gallate |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,5-dihydroxy-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O11/c1-32-22-16(28)4-10(5-17(22)29)23(31)34-19-8-12-13(25)6-11(24)7-18(12)33-21(19)9-2-14(26)20(30)15(27)3-9/h2-7,19,21,24-30H,8H2,1H3/t19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJHAAZDURGGSC-TZIWHRDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1O)C(=O)OC2CC3=C(C=C(C=C3OC2C4=CC(=C(C(=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1O)C(=O)O[C@@H]2CC3=C(C=C(C=C3O[C@@H]2C4=CC(=C(C(=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401274844 | |

| Record name | Epigallocatechin-3-O-(4-O-methyl)gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401274844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224434-07-5 | |

| Record name | Epigallocatechin-3-O-(4-O-methyl)gallate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=224434-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4''-Methylepigallocatechin gallate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224434075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epigallocatechin-3-O-(4-O-methyl)gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401274844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4''-METHYLEPIGALLOCATECHIN GALLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUX41G3911 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Distribution of 4 Methylepigallocatechin Gallate in Biological Systems

Natural Occurrence and Isolation from Plant Sources

Presence in Camellia sinensis (Tea Plant)

4''-Methylepigallocatechin gallate is a naturally occurring flavanoid, specifically a methylated catechin (B1668976), found in the leaves of the tea plant, Camellia sinensis. ontosight.ainih.gov It is considered a derivative of the major green tea polyphenol, (-)-epigallocatechin-3-gallate (EGCG). nih.gov The isolation of this compound from green tea extracts can be achieved through various chromatographic techniques. One effective method involves using Toyopearl HW-40S column chromatography, which has been successfully employed to prepare monomers of methylated catechins with high purity. nih.gov Another approach utilizes Sephadex LH-20 column chromatography with methanol (B129727) as the mobile phase, followed by semi-preparative high-performance liquid chromatography (HPLC) for further purification. agriculturejournals.cz

Identification in Other Ethnomedicinal Plants (e.g., Bergenia ciliata)

Beyond the well-known tea plant, this compound has also been identified in other plants with a history of use in traditional medicine. One such plant is Bergenia ciliata, a species widely recognized for its therapeutic potential in ethnomedicine. asianpubs.org Phytochemical screening and chemical characterization of the root and rhizome extracts of Bergenia ciliata have confirmed the presence of this compound alongside other bioactive molecules like bergenin, catechins, tannins, and flavonoids. asianpubs.orgresearchgate.net The identification of this compound in B. ciliata was accomplished through advanced analytical techniques, including proton nuclear magnetic resonance (¹H NMR) spectroscopy. asianpubs.org Other related catechin derivatives, such as (+)-catechin 3-O-gallate and (+)-catechin 3,5-di-O-gallate, have also been reported in the genus Bergenia. researchgate.net

Quantitative Analysis of this compound in Plant Materials

The concentration of this compound in plant materials, particularly in Camellia sinensis, is not static and can be influenced by several factors.

Biosynthesis and Enzymatic Pathways of 4 Methylepigallocatechin Gallate

Overview of O-Methylated Epigallocatechin Gallate Biosynthesis

O-methylated derivatives of epigallocatechin gallate (EGCG) are a class of catechins where methyl groups are added to the phenolic hydroxyl groups on the galloyl moiety of the EGCG molecule. nih.gov This process of O-methylation is a significant biochemical modification that occurs naturally in certain plants, most notably the tea plant (Camellia sinensis). nih.gov While EGCG is the most abundant catechin (B1668976) in tea leaves, its O-methylated forms are typically found in lower concentrations in a select few tea cultivars. nih.govnih.gov

The biosynthesis of these compounds, specifically 4''-Methylepigallocatechin gallate (EGCG4''Me), primarily takes place in the young leaves of the tea plant. nih.gov The methylation reaction involves the transfer of a methyl group from a donor molecule, S-adenosyl-L-methionine (SAM), to the hydroxyl group at the 4''-position of the EGCG galloyl ring, a reaction catalyzed by specific enzymes. researchgate.net This modification results in the formation of (−)-epigallocatechin-3-O-(4-O-methyl)-gallate, the chemical name for this compound. nih.gov Another common methylated derivative formed is EGCG3''Me, where the methylation occurs at the 3''-position. nih.gov The presence and concentration of these methylated catechins are influenced by the specific tea cultivar and various genetic factors. nih.govresearchgate.net

Role of O-Methyltransferases in this compound Formation

O-methyltransferases (OMTs) are the key enzymes responsible for the catalysis of O-methylation in the biosynthesis of a wide array of secondary metabolites in plants, including flavonoids and phenylpropanoids. cdnsciencepub.commdpi.com In the context of this compound formation, these enzymes facilitate the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the 4''-hydroxyl group of the EGCG molecule. researchgate.net

Recent research has successfully identified and characterized specific O-methyltransferases from the tea plant (Camellia sinensis) that are directly involved in the biosynthesis of methylated EGCGs. nih.govresearchgate.net One such enzyme, designated CsFAOMT2 , has been shown to predominantly catalyze the formation of this compound (EGCG4''Me). nih.govnih.govresearchgate.net

Another related enzyme, CsFAOMT1 , exhibits specific O-methyltransferase activity at the 3''-position of EGCG, leading to the production of EGCG3''Me. nih.govnih.govresearchgate.net Studies have demonstrated a strong correlation between the transcript levels of the CsFAOMT2 gene and the accumulation of EGCG4''Me in various tea plant tissues and germplasms, confirming its central role in the biosynthesis of this specific compound. nih.govnih.govresearchgate.net

Prior to the specific characterization of CsFAOMT1 and CsFAOMT2, other OMTs like caffeoyl-CoA-O-methyltransferase (CCoAOMT) were cloned from tea plants. nih.gov While in vitro enzymatic reactions with CCoAOMT did produce a mixture of O-methylated EGCG products, including EGCG4''Me, it lacked the high specificity observed with CsFAOMT2. nih.govresearchgate.net

The table below summarizes the key O-methyltransferases from Camellia sinensis involved in EGCG methylation.

| Enzyme Name | Primary Product | Substrate | Reference |

| CsFAOMT2 | This compound (EGCG4''Me) | Epigallocatechin gallate (EGCG) | nih.govnih.govresearchgate.net |

| CsFAOMT1 | EGCG3''Me | Epigallocatechin gallate (EGCG) | nih.govnih.govresearchgate.net |

| CCoAOMT | Variety of O-methylated EGCGs | Epigallocatechin gallate (EGCG) | nih.govresearchgate.net |

The catalytic activity of O-methyltransferases is dependent on several factors, including substrate specificity and the presence of cofactors. Plant OMTs are generally categorized into two subfamilies: the caffeoyl coenzyme A OMT (CCoAOMT) subfamily and the caffeic acid OMT (COMT) subfamily, with the latter typically having a higher molecular weight. maxapress.com The enzymes responsible for EGCG methylation, such as CsFAOMT2, fall within the broader category of plant OMTs. nih.govresearchgate.net

Substrate Specificity: CsFAOMT2 demonstrates a clear preference for the 4''-position of the galloyl moiety on EGCG. nih.gov However, its activity is not strictly limited to EGCG. Research has shown that recombinant CsFAOMT2 can also methylate other phenolic substrates. For instance, it can methylate (−)-epicatechin gallate (ECG) at both the 3″- and 4″-positions, with the 4"-methylated product being dominant. nih.gov Furthermore, CsFAOMT2 shows catalytic activity towards other compounds like gallic acid, methyl gallate, and myricetin. nih.gov

Catalytic Mechanism: The general catalytic mechanism for catechol-O-methyltransferase (COMT) involves a direct nucleophilic attack. creative-enzymes.com This process is typically dependent on the presence of Mg²⁺ ions. nih.govcreative-enzymes.com In this SN2-like reaction, a hydroxyl group of the catechol substrate attacks the methyl carbon of the cofactor S-adenosyl-L-methionine (AdoMet or SAM). creative-enzymes.com The crystal structures of both CsFAOMT1 and CsFAOMT2 have been resolved, providing insights into the key amino acid residues that determine their regiospecificity for either 3''- or 4''-O-methylation. nih.govnih.govresearchgate.net For instance, the substitution of a single amino acid residue in CsFAOMT1 to the corresponding residue in CsFAOMT2 was sufficient to introduce 4''-methyltransferase activity, although at a lower level than the wild-type CsFAOMT2. nih.gov This highlights the critical role of specific active site residues in directing the methylation to the correct position on the EGCG molecule. nih.gov The proposed mechanism for COMT suggests that the enzyme facilitates catalysis by stabilizing the developing positive charge on the transferring methyl group through electrostatic interactions within the active site. acs.org

Genetic and Molecular Regulation of Biosynthetic Pathways in Plants

The biosynthesis of flavonoids, including methylated catechins like this compound, is a complex process that is tightly regulated at the genetic and molecular levels in plants. nih.govmdpi.com This regulation involves a network of structural genes, which encode the enzymes directly involved in the pathway, and regulatory genes, primarily transcription factors that control the expression of the structural genes. nih.govmdpi.com

Transcription Factors: Several families of transcription factors (TFs) are known to play crucial roles in modulating the flavonoid biosynthetic pathway. mdpi.com These include:

MYB transcription factors: These are pivotal regulators and often work in a complex with other TFs. nih.govmdpi.com

bHLH (basic helix-loop-helix) transcription factors: These often interact with MYB proteins to regulate gene expression. nih.gov

WRKY transcription factors: These have also been identified as regulators of specific flavonoid synthesis. nih.gov

HSF (Heat Shock Factors): These can also influence the production of certain flavonoids. nih.gov

Specifically concerning methylated EGCG biosynthesis, a WRKY transcription factor, CsWRKY57like , has been identified in Camellia sinensis. oup.com This transcription factor acts as a transcriptional activator, positively regulating the biosynthesis of methylated EGCG. oup.com It achieves this by binding to the promoters of genes involved in the pathway, such as CCoAOMT, and activating their transcription. oup.com

Epigenetic Regulation: In addition to transcription factors, epigenetic mechanisms such as DNA methylation also play a significant role in regulating gene expression within the flavonoid biosynthesis pathway. sciopen.com Studies have shown that dynamic changes in DNA methylation patterns in the promoter or gene body regions of biosynthesis genes can influence their transcriptional activity. sciopen.comresearchgate.net For example, integrated analysis of the methylome and transcriptome in tea plants has revealed that DNA hypermethylation often occurs in genes of the phenylpropanoid and flavonoid biosynthesis pathways, which can affect the content of catechins. sciopen.com The effect of this methylation on gene transcription can vary depending on its specific location and context (e.g., CpG, CHG, or CHH). sciopen.com This adds another layer of complexity to the regulation of this compound production in plants.

Chemical Synthesis and Derivatization Strategies for 4 Methylepigallocatechin Gallate and Its Analogs

Conventional Chemical Synthesis Approaches

Conventional chemical synthesis provides fundamental routes to 4''-Methylepigallocatechin gallate and related compounds. These methods often involve direct modification of the parent EGCG molecule or its protected forms.

Direct alkylation of (-)-EGCG using general conditions for polyphenol alkylation, such as employing methyl iodide (MeI) in the presence of potassium carbonate (K₂CO₃) in refluxing acetone (B3395972), often results in a complex mixture of different alkylated derivatives. mdpi.com While the desired (-)-4ʺ-Me-EGCG can be isolated from this mixture, the yield is typically very low, around 12%. mdpi.com

A more efficient approach involves the KI/K₂CO₃-promoted deacetylative alkylation of peracetylated (-)-EGCG. mdpi.com This method provides a regioselective route to 4ʺ-O-alkyl-(-)-EGCGs. For instance, the synthesis of this compound can be achieved by first treating peracetyl (-)-EGCG with potassium carbonate, potassium iodide (KI), and methyl iodide in acetone. mdpi.com This is followed by deacetylation using sodium borohydride (B1222165) (NaBH₄) to yield the final product. mdpi.com Similarly, 4',4''-Dimethylepigallocatechin gallate can be synthesized through the methylation of EGCG using appropriate methylating agents that add methyl groups to the 4' and 4'' positions of the molecule. isnff-jfb.com

Regioselective synthesis of various methylated EGCG derivatives can also be accomplished by using a 2-nitrobenzenesulfonyl (Ns) group as a protecting group for the phenolic hydroxyls, allowing for targeted methylation. umich.edunih.gov

The introduction of the gallate moiety is a key step in the synthesis of EGCG and its analogs. The synthesis of this compound can be achieved through the esterification of epigallocatechin with a 4-O-methylgalloyl moiety. nih.gov A typical method involves using 4-O-methylgalloyl chloride or similar derivatives to react with the epigallocatechin backbone. nih.gov

In a broader context, the esterification of catechins or tea polyphenols can be catalyzed by agents like carbonyldiimidazole and/or imidazole. nih.gov These catalysts can facilitate the reaction between an organic carboxylic acid, an anhydride, or an acyl chloride and the catechin (B1668976). nih.gov For instance, the esterification of EGCG with palmitoyl (B13399708) chloride has been successfully achieved using sodium acetate (B1210297) as a catalyst in an acetone system, yielding 4′-O-palmitoyl-EGCG. researchgate.neta-star.edu.sg The use of less toxic bases like sodium acetate is preferred over more toxic options like pyridine. researchgate.net The choice of solvent and base is critical, with acetone and sodium acetate being identified as an effective combination for achieving high yields in the synthesis of EGCG palmitate. researchgate.netjst.go.jp

To achieve purer products and avoid complex mixtures, group protection strategies are often employed. rsc.org For example, protecting the phenolic hydroxyl groups with tert-Butyldimethylsilyl (TBDMS) allows for more controlled esterification reactions. rsc.org

Solid-Phase Synthesis of Combinatorial Libraries of Methylated Derivatives

Solid-phase synthesis has emerged as a powerful technique for generating combinatorial libraries of methylated EGCG derivatives, facilitating the rapid exploration of structure-activity relationships. This approach allows for the efficient preparation of a large number of compounds. researchgate.netrsc.orgnih.gov

A reported method for the solid-phase synthesis of a combinatorial methylated (±)-epigallocatechin gallate library involves the initial coupling of a solid-supported aldehyde with a ketone and an acid to form an α-acyloxyketone. researchgate.net Subsequent release and a reductive etherification reaction of this intermediate yield the protected EGCG derivative. researchgate.net Using this methodology, a library of sixty-four different methylated EGCGs was successfully prepared. researchgate.net This strategy has also been applied to the synthesis of protected methylated epicatechin derivatives. nih.gov The solid-phase approach has proven to be an efficient route for creating diverse libraries of EGCG analogs for biological screening. acs.orgingentaconnect.com

Regioselective Functionalization and Structural Modification of Epigallocatechin Gallate Derivatives

Regioselective functionalization allows for the precise structural modification of EGCG, leading to the development of novel derivatives with potentially enhanced properties.

The synthesis of alkyl ether derivatives of EGCG, particularly at the 4''-position of the D-ring, has been a focus of research. A series of 4′′-alkyl EGCG derivatives have been synthesized by regioselectively alkylating the 4′′ hydroxyl group.

One effective method is the KI/K₂CO₃-promoted deacetylative alkylation of peracetylated (-)-EGCG. mdpi.com This approach has been used to prepare various 4ʺ-O-alkyl-(-)-EGCGs. mdpi.com While direct alkylation of EGCG with different alkyl halides can produce the corresponding 4ʺ-alkyl derivatives, the yields are generally low (10–14%). mdpi.com The regioselectivity for the 4''-position is attributed to the stabilizing resonance structure of the phenolate (B1203915) anion at this position. mdpi.com

A study detailing the synthesis of a series of long-chain 4′′-alkyl ether derivatives of EGCG reported their successful creation and characterization.

Table 1: Examples of Synthesized 4''-Alkyl-(-)-EGCG Derivatives via Direct Alkylation

| Alkyl Halide | Corresponding 4''-Alkyl-(-)-EGCG Derivative | Yield | Reference |

| Methyl iodide | (-)-4ʺ-Me-EGCG | 12% | mdpi.com |

| Ethyl iodide | (-)-4ʺ-Et-EGCG | 10-14% | mdpi.com |

| Propyl iodide | (-)-4ʺ-Pr-EGCG | 10-14% | mdpi.com |

| Allyl bromide | (-)-4ʺ-Allyl-EGCG | 10-14% | mdpi.com |

| Benzyl (B1604629) bromide | (-)-4ʺ-Bn-EGCG | 10-14% | mdpi.com |

This is an interactive table. Click on the headers to sort.

The development of amino acid derivatives of EGCG represents another strategy for structural modification. A novel EGCG-valine derivative has been synthesized by replacing the gallic acid moiety with a valine group in a four-step process. rsc.org

Furthermore, analogs of (-)-EGCG containing a para-amino group on the D-ring have been synthesized. researchgate.net This was achieved by the esterification of a protected (-)-(2R, 3R)-5,7-bis(benzyloxy)-2-[3,4,5-tris(benzyloxy)phenyl]chroman-3-ol intermediate with Boc-4-aminobenzoic acid. researchgate.net Subsequent catalytic hydrogenation and deprotection of the Boc group yielded the desired para-amino EGCG analog. researchgate.net Amine-functionalized EGCG dimers have also been synthesized and subsequently conjugated to other molecules like hyaluronic acid.

Enzymatic Synthesis and Biotransformation for Novel Derivatives

Enzymatic synthesis and biotransformation offer green and highly selective alternatives to conventional chemical methods for producing novel EGCG derivatives. rsc.org These methods can modify the structure of catechins while potentially improving their bioactivities.

Enzymes such as tannase (B8822749) and pectinase (B1165727) can induce the biotransformation of catechins. rsc.org For example, tannase can convert EGCG to epigallocatechin (EGC) and gallic acid. rsc.org The primary metabolic pathways for EGCG in biological systems include methylation, glucuronidation, and sulfation, which are all enzymatic processes. For instance, catechol-O-methyltransferase (COMT) is a key enzyme in the methylation of catechins.

Enzymatic glycosylation has been explored to enhance the water solubility and stability of EGCG. mdpi.com Engineered glycoside hydrolases have been used to synthesize EGCG-glucoside and EGCG-xylopyranoside derivatives. For example, epigallocatechin gallate 4″-O-β-d-xylopyranoside has been synthesized with a maximum conversion of 61.7%. Similarly, polyphenol oxidase (PPO) can catalyze the synthesis of theaflavins from catechins.

Lipases are also widely used for the enzymatic acylation of EGCG to improve its lipophilicity.

Glucosylation and Other Enzymatic Modifications

Enzymatic modification, particularly glucosylation, represents a key strategy for altering the physicochemical properties of epigallocatechin gallate (EGCG) and its analogs. These biocatalytic approaches are employed to enhance stability and water solubility without significantly compromising the core structure of the parent molecule. mdpi.com

Enzymatic Glucosylation of EGCG

The enzymatic synthesis of EGCG glucosides has been explored using various enzymes that catalyze transglycosylation reactions. These methods typically involve the transfer of a glycosyl moiety from a donor substrate to the EGCG acceptor molecule.

One prominent method involves the use of cyclodextrin (B1172386) glycosyltransferase (CGTase) from Thermoanaerobacter sp. nih.govresearchgate.net In a study, this enzyme was used to catalyze a transglycosylation reaction in water at 50°C with hydrolyzed potato starch serving as the glucosyl donor. nih.govcsic.es This process yielded two primary monoglucosides: the major derivative, epigallocatechin gallate 3'-O-α-D-glucopyranoside, with a conversion yield of 58%, and the minor derivative, epigallocatechin gallate 7-O-α-D-glucopyranoside, with a 13% yield. nih.gov

Dextransucrase from Leuconostoc mesenteroides has also been effectively used for synthesizing EGCG glucosides. researchgate.net By using sucrose (B13894) as the donor molecule, this enzymatic approach can achieve a high conversion rate of EGCG, reaching up to 91.43% under optimized conditions. researchgate.net The resulting novel EGCG glycosides were identified as epigallocatechin gallate-4′′-O-β-d-glucopyranoside and epigallocatechin gallate-4′,4′′-O-β-d-gluco-pyranoside. researchgate.net

The following table summarizes the enzymatic synthesis of EGCG glucosides using different enzymes and donors.

Table 1: Enzymatic Glucosylation of Epigallocatechin Gallate (EGCG)

| Enzyme | Source Organism | Glucosyl Donor | Major Products | Conversion Yield/Rate |

|---|---|---|---|---|

| Cyclodextrin Glycosyltransferase (CGTase) | Thermoanaerobacter sp. | Hydrolyzed Potato Starch | EGCG 3'-O-α-D-glucopyranoside | 58% |

| Cyclodextrin Glycosyltransferase (CGTase) | Thermoanaerobacter sp. | Hydrolyzed Potato Starch | EGCG 7-O-α-D-glucopyranoside | 13% |

Engineered Glycoside Hydrolases

Site-directed mutagenesis has been used to develop engineered glycoside hydrolases with enhanced synthetic capabilities. csic.es Two such mutagenic variants from the ascomycete Talaromyces amestolkiae have been used to produce novel EGCG glycosides. A glycosynthase variant (BGL-1-E521G) produced a β-glucoside and a β-sophoroside of EGCG, achieving a conversion rate of approximately 90%. csic.es Concurrently, a thioglycoligase variant (BxTW1-E495A) was used to form the β-xyloside of EGCG, with a conversion of around 60%. csic.es These reactions utilized α-glucoside fluoride (B91410) and p-nitrophenyl-β-D-xylopyranoside (pNPX) as donor molecules, respectively. csic.es

The table below details the use of engineered enzymes for EGCG glycosylation.

Table 2: EGCG Glycosylation using Engineered Hydrolases

| Enzyme Variant | Original Enzyme | Donor Molecule | Product | EGCG Conversion |

|---|---|---|---|---|

| BGL-1-E521G (Glycosynthase) | β-glucosidase | α-glucoside fluoride | EGCG β-glucoside, EGCG β-sophoroside | ~90% |

Other Enzymatic Modifications

Beyond glucosylation, O-methylation is a significant biotransformation pathway for catechins. researchgate.net The enzymatic O-methylation of (-)-epigallocatechin (B1671488) (EGC) has been studied to understand the metabolic fate of tea catechins. This process can lead to the formation of 4'-O-methyl-(-)-epigallocatechin (4'-O-MeEGC). researchgate.net

Additionally, enzymatic acylation offers a route to synthesize lipophilic derivatives of EGCG. nih.gov Transesterification reactions using vinyl fatty acids with varying chain lengths (from C2 to C18) can produce EGCG monoesters and diesters. nih.govresearchgate.net These modifications aim to create lipophilic alternatives to water-soluble EGCG for potential use in lipid-based systems. nih.gov

Metabolic Fate and Biotransformation of 4 Methylepigallocatechin Gallate

In Vitro Metabolic Studies of 4''-Methylepigallocatechin Gallate

In vitro studies are crucial for understanding the initial metabolic steps of this compound, particularly the role of the vast and varied microbial communities residing in the gut.

The intestinal microbiota plays a significant role in the biotransformation of complex polyphenols that are not readily absorbed in the upper gastrointestinal tract. While direct studies on this compound are limited, research on its parent compound, epigallocatechin gallate (EGCG), offers significant insights. The gut microbiota is known to hydrolyze the ester bond of gallate-esterified catechins. researchgate.net Enzymes such as carboxylesterases and lipases, secreted by various gut bacteria including species of Lactobacillus, are capable of this hydrolysis. nih.govfrontiersin.orgmdpi.com

Akkermansia muciniphila, a prominent gut bacterium, has been shown to metabolize EGCG. nih.gov It converts EGCG through ester hydrolysis, but this process requires the presence of other carbon sources like mucin or glucose, as A. muciniphila cannot utilize EGCG as a sole energy source. nih.gov This co-metabolism suggests that the hydrolysis of the ester linkage in this compound would likely occur in the presence of gut microbiota, releasing epigallocatechin (EGC) and 4-O-methylgallic acid.

Following the initial hydrolysis of the ester bond, further microbial metabolism ensues. In studies with EGCG, the gut bacterium Akkermansia muciniphila has been demonstrated to break it down into several smaller molecules. nih.gov The primary metabolites from the hydrolysis are gallic acid and epigallocatechin (EGC). nih.gov EGC can be further isomerized to (-)-epicatechin (B1671481) (EC). nih.gov Subsequent degradation of (-)-epicatechin can lead to the formation of hydroxyhydroquinone. nih.gov

Based on these findings with EGCG, the theoretical in vitro metabolism of this compound by intestinal microbiota would involve the initial hydrolysis to epigallocatechin and 4-O-methylgallic acid. The resulting epigallocatechin would then likely undergo the same degradation pathway observed for EGCG, leading to the formation of metabolites like (-)-epicatechin and hydroxyhydroquinone.

Table 1: Potential In Vitro Metabolites of this compound via Microbial Action

| Precursor Compound | Initial Hydrolysis Products | Subsequent Metabolites |

| This compound | Epigallocatechin, 4-O-Methylgallic acid | (-)-Epicatechin, Hydroxyhydroquinone |

In Vivo Biotransformation and Excretion Pathways (Non-Human Model Systems)

Studies in non-human models, primarily rats, have been instrumental in elucidating the systemic fate of catechins after absorption and metabolism.

Direct quantitative analysis of this compound metabolites in vivo is not extensively documented. However, studies on the parent compound EGCG and its methylated derivatives in rats provide valuable data. Following intravenous administration of radiolabeled EGCG to bile-duct-cannulated rats, a methylated metabolite, 4',4"-di-O-methyl-EGCG, was identified in its conjugated form in the bile, accounting for approximately 14.7% of the administered dose within 4 hours. nih.gov This indicates that methylation and conjugation are significant metabolic pathways in vivo.

The excretion of catechins and their metabolites occurs through both bile and urine. For intravenously administered EGCG in rats, bile is the predominant excretion route, with 77.0% of the dose recovered in bile within 48 hours, compared to only 2.0% in urine. nih.gov This results in a bile-to-urine excretion ratio of approximately 97:3. nih.gov

The half-life of methylated catechins appears to be longer than their parent compounds. For instance, in humans, the half-life of 4'-O-methyl-epigallocatechin in the blood was determined to be 4.39 ± 1.14 hours, which is significantly longer than the 1.02 ± 0.07 hour half-life of its unmethylated precursor, EGC. researchgate.net The peak plasma level of this methylated metabolite was reached within the first 2 hours after ingestion and its maximum concentration was 4 to 6 times higher than that of EGC. researchgate.net While specific half-life data for this compound is not available, these findings suggest it would likely have a longer systemic residence time than unmodified EGCG.

Table 2: Pharmacokinetic Parameters of a Related Methylated Catechin (B1668976) in Humans

| Compound | Half-Life (hours) | Time to Peak Plasma Concentration (hours) |

| Epigallocatechin (EGC) | 1.02 ± 0.07 | < 2 |

| 4'-O-Methyl-epigallocatechin | 4.39 ± 1.14 | < 2 |

Data from a study on a related methylated catechin, not this compound. researchgate.net

Enzymatic Biotransformation in Mammalian Systems

In mammalian systems, specific enzymes are responsible for the biotransformation of catechins. O-methylation is a primary pathway for catechin metabolism. researchgate.net The key enzyme responsible for this reaction is Catechol-O-methyltransferase (COMT). nih.gov

Studies using liver cytosol from humans, rats, and mice have shown that COMT catalyzes the methylation of EGCG, first to 4''-O-methyl-EGCG and then to 4',4''-di-O-methyl-EGCG. nih.gov The liver exhibits higher COMT activity compared to the small intestine. nih.gov This enzymatic action is fundamental to the formation of this compound from its precursor EGCG within the body.

Furthermore, once formed or ingested, this compound itself can be a substrate for other enzymes. Mammalian carboxylesterases, which are abundant in the liver, kidney, and small intestine, are known to hydrolyze ester bonds. frontiersin.org It is therefore plausible that these enzymes would hydrolyze the ester linkage in this compound, breaking it down into epigallocatechin and 4-O-methylgallic acid, which could then undergo further phase II conjugation reactions (glucuronidation and sulfation) before excretion. Interestingly, this compound, along with EGCG and 4',4''-di-O-methyl-EGCG, has been shown to be a potent inhibitor of the COMT enzyme itself. nih.gov

O-Methylation of Related Catechins and Metabolite Identification

The metabolic pathway of catechins, including compounds structurally related to this compound, involves extensive biotransformation, with O-methylation being a key reaction. This process is primarily catalyzed by catechol-O-methyltransferase (COMT), an enzyme found in various tissues, including the liver and small intestine. nih.gov The methylation of the catechol group on these polyphenolic compounds can influence their stability, bioavailability, and biological activity. nih.gov

Research on the metabolism of major green tea catechins like (-)-epigallocatechin (B1671488) gallate (EGCG) and (-)-epigallocatechin (EGC) has provided significant insights into this process. Studies using liver cytosol from humans, rats, and mice have demonstrated that EGCG is readily methylated by COMT. nih.gov The primary metabolites formed are 4"-O-methyl-EGCG, which can be further methylated to 4',4"-di-O-methyl-EGCG. nih.gov Similarly, EGC is metabolized to 4'-O-methyl-EGC. nih.gov The liver exhibits higher COMT activity compared to the small intestine. nih.gov

In humans who have consumed green tea, a major metabolite identified in blood and urine is 4'-O-methyl-(-)-epigallocatechin (4'-O-MeEGC). nih.gov The structure of this metabolite has been confirmed using Nuclear Magnetic Resonance (NMR) and mass spectrometry. nih.gov Plasma concentrations of 4'-O-MeEGC have been observed to be four to six times higher than that of its precursor, EGC, with a significantly longer half-life in the blood (4.39 hours for the metabolite versus 1.02 hours for EGC). nih.govepa.gov

Studies on another related catechin, (-)-epicatechin gallate (ECG), in rats have also identified several O-methylated metabolites following intravenous administration. These metabolites, found in the bile after enzymatic treatment to remove conjugates, include 3'-O-methyl-(-)-epicatechin gallate, 4'-O-methyl-(-)-epicatechin gallate, 4''-O-methyl-(-)-epicatechin gallate, and 3',4''-di-O-methyl-(-)-epicatechin gallate. acs.org However, after oral administration, these methylated forms were barely detectable in urine, where degradation products were more prominent. acs.org This suggests that the route of administration significantly impacts the metabolic profile.

The O-methylation of the galloyl moiety, as seen in this compound, is a recognized biotransformation pathway. The enzyme-driven modification of the phenolic hydroxyl groups on the catechin structure is a critical step in their metabolism. nih.gov

Identified O-Methylated Metabolites of Related Catechins

| Parent Catechin | Identified O-Methylated Metabolite(s) | Source of Finding |

| (-)-Epigallocatechin gallate (EGCG) | 4"-O-methyl-EGCG | nih.gov |

| 4',4"-di-O-methyl-EGCG | nih.gov | |

| (-)-Epigallocatechin (EGC) | 4'-O-methyl-EGC | nih.govnih.gov |

| (-)-Epicatechin gallate (ECG) | 3'-O-methyl-(-)-epicatechin gallate | acs.org |

| 4'-O-methyl-(-)-epicatechin gallate | acs.org | |

| 4''-O-methyl-(-)-epicatechin gallate | acs.org | |

| 3',4''-di-O-methyl-(-)-epicatechin gallate | acs.org |

Molecular Mechanisms of Action of 4 Methylepigallocatechin Gallate

Modulation of Cellular Signaling Pathways

4''-MeEGCG has been shown to influence a variety of cellular signaling pathways that are critical in regulating cellular processes such as inflammation, proliferation, survival, and death.

Inhibition of Inflammatory Transcription Factors (e.g., NF-κB, NFAT, STAT)

Research indicates that EGCG and its methylated derivatives can modulate the activity of key transcription factors involved in the inflammatory response. Epigallocatechin gallate (EGCG) has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammatory responses. nih.govnih.gov EGCG achieves this by preventing the binding of the NF-κB-p65 subunit to its target DNA sequences. nih.gov This inhibitory action is, in part, due to the covalent modification of cysteine residues on the p65 subunit. nih.govaustinpublishinggroup.com Furthermore, EGCG has been observed to block the degradation of IκBα and the subsequent nuclear translocation of RelA, both of which are critical steps in NF-κB activation. nih.gov

In addition to NF-κB, EGCG and its methylated form, 4''-MeEGCG, have been found to impact the Signal Transducer and Activator of Transcription (STAT) signaling pathway. nih.govmdpi.com In response to inflammatory stimuli like interferon-gamma (IFN-γ), EGCG can suppress JAK-STAT signaling. mdpi.commdpi.com Specifically, 4''-MeEGCG has been shown to significantly inhibit the phosphorylation of STAT3 induced by Staphylococcal enterotoxin A (SEA). nih.gov This inhibition of STAT signaling contributes to the downregulation of target genes involved in inflammation and immune responses. mdpi.com

Regulation of Kinase Activities (e.g., MAPKs, Akt, ERK, EGFR, protein kinase C, DGKα)

The compound 4''-MeEGCG and its parent compound EGCG exert significant influence over various protein kinase signaling pathways that are fundamental to cell growth, differentiation, and survival.

MAPKs, Akt, and ERK: EGCG has been demonstrated to inhibit the phosphorylation of key kinases in the Mitogen-Activated Protein Kinase (MAPK) pathway, including Extracellular signal-Regulated Kinase (ERK)1/2, c-Jun N-terminal kinase (JNK), and p38. nih.gov This inhibition of MAPK signaling contributes to its anti-inflammatory effects. nih.gov Furthermore, EGCG and its derivatives can modulate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. nih.govmdpi.com Specifically, 4-methylcatechol, a related compound, has been shown to induce the expression of protective enzymes through the PI3K/Akt pathway. nih.gov EGCG treatment can lead to a decrease in the levels of phosphorylated Akt, a key downstream effector of PI3K. nih.govnih.gov

EGFR and Protein Kinase C: The Epidermal Growth Factor Receptor (EGFR) signaling pathway, crucial for cell proliferation, is also a target of EGCG. Studies have shown that EGCG can lead to a marked decrease in EGFR protein levels. nih.gov Additionally, EGCG has been found to modulate the activity of Protein Kinase C (PKC). frontiersin.org The neuroprotective effects of EGCG have been linked to the activation of the gamma isoform of PKC (PKCγ). frontiersin.org

Effects on Apoptosis and Cell Cycle Regulatory Proteins

EGCG, the parent compound of 4''-MeEGCG, has been shown to induce apoptosis and affect cell cycle regulation in various cell types. In cancer cells, EGCG treatment can lead to the activation of caspase-3, a key executioner caspase in the apoptotic cascade. nih.gov This is often accompanied by the cleavage of poly (ADP-ribose) polymerase (PARP) and modulation of the levels of Bcl-2 family proteins, which are critical regulators of apoptosis. plos.org Furthermore, EGCG can cause a significant decrease in the levels of proteins that promote cell cycle progression, such as Cdk4. nih.gov

Modulation of Autophagy

Autophagy is a cellular self-degradation process that plays a complex role in cell survival and death. EGCG has been identified as a modulator of autophagy. nih.govfrontiersin.org In vascular endothelial cells, EGCG stimulates autophagy, which may contribute to its beneficial effects in reducing lipid accumulation. nih.gov This process involves the increased formation of autophagosomes and the co-localization of lipid droplets with lysosomes for degradation. nih.gov In the context of cancer, EGCG can promote cytotoxic autophagy, often by inactivating the PI3K/Akt/mTOR pathway, which ultimately leads to apoptosis. nih.gov However, the role of autophagy modulation by EGCG can be context-dependent, sometimes acting as a pro-survival mechanism that can be inhibited to enhance the efficacy of chemotherapy. nih.gov Related compounds like methyl gallate have also been shown to induce autophagy, characterized by the activation of beclin-1 and the conversion of LC3-I to LC3-II. plos.org

Interaction with Specific Molecular Targets

Beyond the modulation of broad signaling pathways, 4''-MeEGCG and its related compounds can directly interact with and inhibit the activity of specific enzymes that play crucial roles in various physiological and pathological processes.

Enzyme Inhibition (e.g., iNOS, COX-2, Hsp90, Na+,K+-ATPase, Fatty Acid Synthase, Alpha-glucosidase, Alpha-amylase)

iNOS and COX-2: EGCG has been shown to inhibit both the gene expression and the enzymatic activity of inducible nitric oxide synthase (iNOS), an enzyme responsible for the production of large amounts of nitric oxide during inflammation. nih.govnih.gov This inhibition is a key mechanism behind its anti-inflammatory properties. nih.gov Similarly, EGCG and other gallate-containing compounds have demonstrated inhibitory effects on cyclooxygenase-2 (COX-2), another important enzyme in the inflammatory pathway. koreascience.kr

Hsp90: Heat shock protein 90 (Hsp90) is a molecular chaperone that is crucial for the stability and function of many oncogenic proteins. EGCG has been identified as a novel inhibitor of Hsp90. nih.govnih.gov It binds to the C-terminal domain of Hsp90, impairing its association with co-chaperones and leading to the degradation of Hsp90 client proteins, such as Akt, Raf-1, and Her-2. nih.govnih.gov

Na+,K+-ATPase: EGCG is a potent inhibitor of Na+,K+-ATPase, a vital ion pump in the plasma membrane. nih.gov The galloyl moiety of EGCG appears to be important for this inhibitory activity. nih.gov The inhibition is noncompetitive with respect to ATP and is thought to occur through interaction with the plasma membrane phospholipids, favoring the E1 conformation of the enzyme. nih.gov

Fatty Acid Synthase: Fatty acid synthase (FASN) is a key enzyme in de novo fatty acid synthesis and is often overexpressed in cancer cells. EGCG is a known inhibitor of FASN. nih.govnih.govmdpi.com This inhibition can induce apoptosis in cancer cells and is being explored as a potential anti-cancer strategy. nih.gov

Alpha-glucosidase and Alpha-amylase: EGCG exhibits strong inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. nih.govdoi.orgmdpi.commdpi.com This inhibition is significantly more potent than that of the anti-diabetic drug acarbose. doi.orgmdpi.com The galloyl moiety of EGCG plays a crucial role in this inhibitory effect. doi.org While a potent inhibitor of α-glucosidase, EGCG shows weaker inhibitory effects on α-amylase. mdpi.com

Table of Research Findings on Enzyme Inhibition by EGCG and Related Compounds

| Enzyme | Inhibitor | Key Findings |

|---|---|---|

| iNOS | EGCG | Reduces iNOS mRNA expression and competitively inhibits enzyme activity. nih.gov |

| COX-2 | EGCG | Significantly inhibits COX-2 activity in LPS-activated macrophages. koreascience.kr |

| Hsp90 | EGCG | Binds to the C-terminal domain, impairs co-chaperone association, and induces degradation of client proteins. nih.govnih.gov |

| Na+,K+-ATPase | EGCG | Potent inhibitor, noncompetitive with ATP, favors the E1 conformation. nih.gov |

| Fatty Acid Synthase | EGCG | Inhibits FASN activity, leading to apoptosis in cancer cells. nih.gov |

| Alpha-glucosidase | EGCG | Strong competitive inhibitor, significantly more potent than acarbose. nih.govdoi.org |

| Alpha-amylase | EGCG | Exhibits poor inhibitory effects compared to its effect on α-glucosidase. mdpi.com |

Receptor Binding and Modulation (e.g., 67-kDa Laminin (B1169045) Receptor, FcεRI)

The biological activities of 4''-Methylepigallocatechin gallate (EGCG 4''Me), an O-methylated derivative of (-)-epigallocatechin-3-O-gallate (EGCG), are significantly influenced by its interaction with cell surface receptors. Research has highlighted the importance of specific receptors in mediating the effects of this compound, particularly in the context of allergic responses.

The 67-kDa laminin receptor (67LR) has been identified as a key cell-surface receptor that mediates the anti-allergic effects of O-methylated EGCG. The binding of methylated EGCG to 67LR is a crucial initiating step for its biological functions. This interaction triggers downstream signaling pathways that contribute to its anti-allergic properties, such as the suppression of the high-affinity IgE receptor (FcεRI).

Studies have systematically examined how methylation affects the ability of EGCG derivatives to modulate FcεRI expression, a key component in the allergic inflammatory cascade. In human basophilic KU812 cells, EGCG 4''Me was found to suppress FcεRI expression and the phosphorylation of ERK1/2, a downstream signaling molecule. researchgate.netnih.gov However, this suppressive effect was less potent than that of the parent compound, EGCG. researchgate.netnih.gov

The ability of EGCG 4''Me to exert these effects is directly linked to its capacity to bind to the cell surface. researchgate.netnih.gov Research comparing various methylated EGCG derivatives has revealed that the position of the methyl group is critical for receptor interaction. While EGCG 4''Me can bind to the cell surface, its binding activity is lower than that of EGCG. researchgate.netnih.gov This suggests that the hydroxyl group at the 4''-position of the gallate moiety is important, though not absolutely essential, for the cell surface binding that leads to the suppression of FcεRI. researchgate.netnih.gov In contrast, methylation at the 4'-position of the B ring completely abolishes the suppressive effect on FcεRI expression. researchgate.netnih.gov

| Compound | Methylation Position | Suppressive Effect on FcεRI Expression | Cell Surface Binding Activity |

| EGCG | None | Strong | High |

| EGCG 4''Me | 4''-position (gallate moiety) | Yes (weaker than EGCG) | Yes (lower than EGCG) |

| EGCG 3''Me | 3''-position (gallate moiety) | Yes (weaker than EGCG) | Yes (lower than EGCG) |

| EGCG 4'Me | 4'-position (B ring) | No | Yes (lower than EGCG) |

| EGCG 4'4''diMe | 4'- and 4''-positions | No | No |

| This table summarizes the comparative effects of EGCG and its methylated derivatives on FcεRI expression and cell surface binding in KU812 cells, based on published research findings. researchgate.netnih.gov |

These findings collectively indicate that this compound modulates cellular responses by directly interacting with cell surface receptors like 67LR and subsequently interfering with signaling pathways that regulate receptors such as FcεRI. The methylation at the 4''-position is a critical structural feature that alters, but does not completely eliminate, this binding and subsequent biological activity compared to EGCG.

Antioxidant and Anti-inflammatory Mechanisms

This compound is a polyphenolic compound recognized for its potential antioxidant and anti-inflammatory properties. ontosight.aicymitquimica.com These characteristics are attributed to its chemical structure, which allows it to counteract oxidative stress, a key factor in cellular damage and the development of various diseases. ontosight.aismolecule.com

The antioxidant activity of this compound is linked to its ability to scavenge free radicals. cymitquimica.com Like its parent compound EGCG, this compound possesses phenolic rings in its structure which are understood to function as electron traps, enabling them to neutralize reactive oxygen species (ROS) and mitigate oxidative damage. mdpi.com By effectively scavenging these harmful radicals, the compound helps protect cells from the damaging effects of excessive ROS accumulation. While the methylation at the 4'' position alters its bioavailability, the core structure responsible for antioxidant activity remains, allowing it to contribute to the reduction of cellular ROS levels. smolecule.com

The potential of this compound to mitigate oxidative stress makes it a compound of interest for preventing or treating diseases where oxidative damage is a contributing factor. ontosight.ai Research indicates that O-methylated catechins can inhibit the formation of peroxynitrite-mediated nitrotyrosine, a marker of inflammation and oxidative stress. nih.gov By reducing oxidative stress, this compound may help prevent cell damage and modulate inflammatory processes. cymitquimica.comontosight.ai Its antioxidant activity is a key mechanism through which it is thought to exert protective effects against chronic conditions associated with oxidative stress. ontosight.ai

Effects on Cellular Metabolism

Based on currently available scientific literature, specific research detailing the direct effects of this compound on key pathways of cellular metabolism is limited. While the parent compound, EGCG, has been studied for its metabolic effects, these findings cannot be directly extrapolated to its methylated derivative.

There is a lack of specific studies investigating the role of this compound in glucose metabolism and the modulation of glycolysis. Extensive research has been conducted on EGCG, which has been shown to influence glucose homeostasis and inhibit key enzymes in the glycolytic pathway in various cell types. mdpi.comnih.gov However, the metabolic fate of EGCG involves methylation, and it is not yet clear how this modification in this compound specifically impacts its interaction with the pathways governing glucose utilization.

Currently, there is no available research focused on the effects of this compound on the heme synthesis pathway or the production of Protoporphyrin IX. Studies on the parent compound EGCG have shown that it can influence this pathway by chelating iron and modulating the expression of enzymes like ferrochelatase, thereby increasing the accumulation of the photosensitizer Protoporphyrin IX. mdpi.comnih.gov Whether the methylation at the 4''-position affects these specific activities remains to be investigated.

Regulation of Tumor Microenvironment Components (In Vitro/In Vivo Models)

The tumor microenvironment (TME) is a complex and dynamic network of cells and extracellular matrix that plays a critical role in cancer progression. The ability of therapeutic agents to modulate components of the TME is a key area of cancer research.

In contrast, there is evidence regarding the effect of methylated EGCG on endothelial cells (ECs), which are fundamental to the formation of the tumor's blood supply through a process called angiogenesis. One study found that methylated-EGCG can block angiogenesis induced by Vascular Endothelial Growth Factor (VEGF). frontiersin.org In xenografted mouse models of liver cancer, methylated derivatives of EGCG were observed to significantly inhibit both angiogenesis and the growth of tumors. frontiersin.org This anti-angiogenic effect was associated with the downregulation of Hypoxia-Inducible Factor-1α (HIF-1α) and VEGF. frontiersin.org

Table 1: Effect of Methylated-EGCG on Endothelial Cells

| Cell Type | Model | Finding | Associated Pathways |

|---|---|---|---|

| Human Umbilical Vascular Endothelial Cells | In Vitro | Blocks VEGF-induced formation of tubular structures. frontiersin.org | - |

There is a lack of specific research findings on the direct modulation of hepatic stellate cells and mesenchymal stem/stromal cells by this compound. Hepatic stellate cells are key players in the development of liver fibrosis and can contribute to the TME in liver cancer. nih.govamegroups.cndefinigen.com Similarly, MSCs are multipotent stromal cells that can be recruited to the TME and influence tumor growth and metastasis. nih.govnih.govmdpi.com While the parent compound EGCG has been studied for its effects on these cell types, including inducing senescence in hepatic stellate cells and inhibiting the differentiation of MSCs into fat cells, specific data for its 4''-methylated form is not present in the available literature. nih.govnih.govfrontiersin.org

Immunomodulatory Effects (In Vitro/In Vivo Models)

The immune system's ability to recognize and eliminate cancer cells is a cornerstone of cancer therapy. The immunomodulatory effects of natural compounds are therefore of significant interest.

Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that are known to suppress T-cell responses and play a critical role in tumor immune evasion. frontiersin.orgnih.govnih.govbiorxiv.orgmdpi.com While there is evidence that the parent compound EGCG can attenuate the immunosuppressive functions of MDSCs, specific studies detailing the regulatory effects of this compound on MDSCs are currently lacking in the scientific literature. frontiersin.orgfrontiersin.orgnih.gov Some research has noted that O-methylated EGCG has anti-allergic effects, but its specific impact on MDSC function remains an area for future investigation. jst.go.jp

Natural killer (NK) cells are cytotoxic lymphocytes of the innate immune system, critical for their ability to kill cancer cells without prior sensitization. nih.govcriver.comemjreviews.com Research into the direct influence of this compound on NK cell activity is limited. However, studies on the metabolites of green tea catechins have provided some insights. For instance, 5-(3′,5′-dihydroxyphenyl)-γ-valerolactone (EGC-M5), a major metabolite of EGCG, has been shown to enhance the cytotoxic activity of NK cells in vivo. acs.orgnih.gov This suggests that while the parent catechins are poorly absorbed, their metabolites may be responsible for some of the immunomodulatory effects observed, including the activation of NK cells. acs.orgnih.govmdpi.comresearchgate.net

Table 2: Immunomodulatory Effects of EGCG Metabolites on NK Cells

| Compound | Model | Effect |

|---|

Effects on Cellular Function (e.g., Smooth Muscle Contraction)

Beyond the context of cancer, the effects of catechins on other cellular functions are also explored. Research has been conducted on a closely related compound, 4'-methylepigallocatechin, and its effects on smooth muscle. A study using guinea pig ileum demonstrated that 4'-methylepigallocatechin has an antispasmodic effect, indicating its ability to relax smooth muscle tissue. sciforum.netga-online.org This suggests a potential mechanism involving the regulation of ionic flux in smooth muscle cells. sciforum.net

Structure Activity Relationship Sar Studies of 4 Methylepigallocatechin Gallate and Its Derivatives

Influence of Methylation Position on Biological Activity

The position of methyl groups on the epigallocatechin gallate (EGCG) scaffold is a critical determinant of its biological activity. Methylation can alter the molecule's binding affinity to cellular targets, thereby modulating its efficacy.

Research comparing various methylated derivatives of EGCG has demonstrated that the location of the methyl group significantly influences the compound's function. For instance, a study on the suppression of the high-affinity IgE receptor (FcεRI) expression and the phosphorylation of extracellular signal-regulated kinases (ERK1/2) found distinct differences between derivatives. nih.gov Specifically, derivatives methylated at the 3''- and/or 4''-position of the gallate ring, such as 4''-Methylepigallocatechin gallate (EGCG 4''Me), retained the ability to suppress FcεRI expression and ERK1/2 phosphorylation, although to a lesser extent than the parent EGCG molecule. nih.gov In contrast, derivatives where the methylation occurred at the 4'-position of the B-ring, or at both the 4'- and 4''-positions, lost this suppressive effect. nih.gov

This differential activity is linked to the ability of these compounds to bind to the cell surface. While methylation at the 3''- and 4''-positions reduced binding activity compared to EGCG, it did not eliminate it. nih.gov However, methylation at the 4'-position in the B-ring significantly hampered this interaction. nih.gov Further studies have confirmed that methylation at either the 4'-position in the B ring or the 4''-position in the galloyl moiety can lead to a marked decrease in specific biological activities, such as cytotoxicity to osteoclasts. nih.gov This indicates that the hydroxyl groups at these specific positions are vital for certain biological actions.

Table 1: Comparative Biological Activity of Methylated EGCG Derivatives

| Compound | Methylation Position(s) | Suppression of FcεRI Expression & ERK1/2 Phosphorylation nih.gov | Cell Surface Binding Activity nih.gov |

|---|---|---|---|

| EGCG | None | High | High |

| EGCG 3''Me | 3''-position (Gallate Ring) | Suppressive (Lower than EGCG) | Active (Lower than EGCG) |

| EGCG 4''Me | 4''-position (Gallate Ring) | Suppressive (Lower than EGCG) | Active (Lower than EGCG) |

| EGCG 3''4''diMe | 3''- and 4''-positions (Gallate Ring) | Suppressive (Lower than EGCG) | Active (Lower than EGCG) |

| EGCG 4'Me | 4'-position (B-Ring) | No Suppressive Effect | Active (Lower than EGCG) |

| EGCG 4'4''diMe | 4'- and 4''-positions | No Suppressive Effect | Inactive |

Role of Hydroxyl Groups and Ring Modifications on Potency and Specificity

The potency and specificity of this compound and its analogs are intrinsically linked to the arrangement of hydroxyl (-OH) groups and the integrity of its core ring structure.

The hydroxyl groups, particularly those on the B-ring and the gallate (D-ring), are paramount for many biological activities. Studies have identified the hydroxyl groups at the 4'-position (B-ring) and the 4''-position (D-ring) as crucial for activities like inducing osteoclast cell death. nih.gov The trihydroxyl structure of the B ring is considered essential for certain suppressive effects, and the hydroxyl groups at both the 4'- and 4''-positions are critical for cell surface binding. nih.gov The strategic placement of these groups is often more important than the total number of hydroxyl groups for functions like antioxidant activity. nih.gov Quantum chemical calculations have suggested that the hydroxyl group at the 4''-position is preferentially deprotonated, which plays a role in the molecule's Fe(III)-reducing activity, a process linked to its cytotoxic effects. nih.gov

Modifications to the ring structure also significantly alter the compound's profile. For example, decreasing the number of hydroxyl groups on the B-ring has been shown to reduce potency in proteasome inhibition. nih.gov Conversely, introducing a hydrophobic benzyl (B1604629) group into the A-ring did not significantly impact this specific activity. nih.gov More drastic modifications, such as the removal of the B-ring entirely to create new analogs, have been explored. mdpi.com This particular modification was designed to reduce the potential for epimerization, which can decrease biological activity, and to increase the molecule's lipophilic character. mdpi.com Furthermore, the stereochemistry between the C-3 group and the B-ring, along with the hydroxyl on the C-5 of the A-ring, has been noted for its importance in mediating effects on vascular tone. researchgate.net The substitution of a gallate group at the C-3 position can attenuate some of these vascular effects. researchgate.net

Impact of Lipophilicity and Structural Modifications on Bioavailability and Cellular Uptake

The bioavailability and cellular uptake of catechins are heavily influenced by their lipophilicity, or their ability to dissolve in fats and lipids. The parent compound, EGCG, possesses eight hydroxyl groups, which makes it highly water-soluble (hydrophilic) but limits its ability to cross lipid-based cell membranes. nih.govmdpi.com This poor membrane permeability is a major factor contributing to its low bioavailability when ingested. nih.gov

Structural modifications that increase a molecule's lipophilicity can therefore enhance its cellular uptake and bioavailability. Methylation, as seen in this compound, is one such modification that increases lipophilicity. Another strategy involves the esterification of hydroxyl groups with fatty acids, which has been shown to enhance antioxidant activity by increasing the molecule's affinity for lipophilic environments. nih.gov

More significant structural changes, like the removal of the entire B-ring from the EGCG structure, lead to a marked decrease in the polar surface area and a corresponding increase in lipophilic character. mdpi.com This change has been demonstrated to dramatically improve membrane permeability in EGCG analogs. mdpi.com The general principle is that lipophilicity is positively correlated with cellular uptake and peak serum concentrations. nih.gov While not involving catechins, studies on chemically-modified tetracyclines (CMTs) clearly illustrate this relationship, where compounds with higher lipophilicity (measured as partition coefficients) showed greater entry into human blood cells and achieved higher peak concentrations in serum. nih.gov This highlights a fundamental concept in drug design: optimizing lipophilicity is key to improving a compound's ability to reach its site of action within the body. pg.edu.pl

Table 2: Correlation of Lipophilicity with Pharmacokinetics and Cellular Uptake in Drug Analogs (CMT Example)

| Compound Type (Example) | Lipophilicity (Partition Coefficient) nih.gov | Peak Serum Concentration (Cmax) nih.gov | Cellular Uptake nih.gov |

|---|---|---|---|

| Low Lipophilicity (e.g., CMT-2, -5, -6) | Low | Low (0.7-0.8 µg/ml) | Low |

| Moderate Lipophilicity (e.g., CMT-1, -4) | Moderate | Moderate (5.5-6.2 µg/ml) | Moderate |

| High Lipophilicity (e.g., CMT-3, -8) | High | High (4.6-15.0 µg/ml) | High |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug discovery to correlate the chemical structure of compounds with their biological activities. researchgate.net By developing mathematical models, QSAR helps in predicting the activity of new or untested chemical compounds, thereby streamlining the design of more potent and effective drug candidates. nih.govmdpi.com The process involves compiling a dataset of compounds with known activities, calculating various molecular descriptors (numerical representations of physicochemical properties), and using statistical methods to build a predictive model. mdpi.com

In the context of EGCG and its analogs, QSAR studies are valuable for identifying the key structural features that govern their therapeutic potential. For example, an integrated approach combining QSAR modeling, pharmacophore-based virtual screening, and ensemble docking has been used to predict novel EGCG analogs as potent inhibitors of the epidermal growth factor receptor (EGFR), a target in cancer therapy. nih.gov In such studies, a set of related compounds is analyzed to build models that can predict properties like lipophilicity (logP) and aqueous solubility (logS), as well as potential toxicity. nih.gov

These computational models can reveal crucial molecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-receptor complex. nih.gov By understanding these interactions, researchers can rationally design new analogs with improved features. For instance, QSAR can help identify modifications that enhance binding to a target protein while minimizing off-target effects. Although specific QSAR models focusing exclusively on this compound are not widely documented, the principles and applications are demonstrated in studies of the broader class of EGCG analogs. nih.govmontclair.edu This approach allows for the systematic exploration of chemical space to develop derivatives with optimized activity profiles.

Advanced Analytical Methodologies for 4 Methylepigallocatechin Gallate Research

Spectroscopic Techniques for Structural Elucidaion and Characterization

Spectroscopy is fundamental to determining the precise molecular structure of 4''-Methylepigallocatechin gallate. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provide complementary information about the compound's atomic connectivity, mass, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural analysis of organic molecules. While detailed, specific spectral data for this compound is not extensively published, its presence in plant extracts has been confirmed using ¹H NMR researchgate.net. The structural elucidation would follow standard 1D and 2D NMR experiments.

¹H NMR: A proton NMR spectrum would provide information on the chemical environment of all hydrogen atoms in the molecule. Key expected signals would include singlets for the aromatic protons on the B-ring and the gallate moiety, signals for the heterocyclic C-ring protons, and a distinct singlet for the methyl ether (-OCH₃) group at the 4''-position of the gallate ring. The position of this methyl signal would be crucial for confirming the methylation site.

¹³C NMR: A carbon-13 NMR spectrum would show distinct signals for each of the 23 carbon atoms in the structure. The chemical shift of the carbon atom bonded to the methyl ether group (C-4'') would be a key indicator, alongside the characteristic signals for the carbonyl carbon of the gallate ester and the various aromatic and aliphatic carbons throughout the flavan-3-ol (B1228485) structure.

Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR technique is indispensable for establishing the connectivity between protons and carbons that are separated by two or three bonds. A critical correlation in the HMBC spectrum of this compound would be the cross-peak between the protons of the methyl group (-OCH₃) and the C-4'' carbon of the gallate ring. This observation would unequivocally confirm that the methyl group is attached to the gallate moiety at the 4''-position, distinguishing it from other isomers where methylation might occur on the epigallocatechin core.

Mass spectrometry is used to determine the molecular weight and elemental formula of this compound and to deduce its structure through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique commonly coupled with liquid chromatography (LC) for the analysis of catechins and their derivatives from natural extracts researchgate.netresearchgate.netmdpi.com.

The expected exact mass of this compound (C₂₃H₂₀O₁₁) is 472.1006 g/mol . In negative ion mode ESI-MS, the compound would be detected as the deprotonated molecule [M-H]⁻ at m/z 471 mdpi.com.

Tandem mass spectrometry (LC-MS/MS) provides structural information through collision-induced dissociation. The fragmentation pattern can help identify the different components of the molecule. Based on the known fragmentation of related compounds like EGCG, a predictable fragmentation pathway for this compound can be outlined mdpi.comresearchgate.net.

Table 1: Predicted ESI-MS/MS Fragmentation of this compound [M-H]⁻

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Description |

| 471 | 305 | 166 | Loss of the 4-O-methyl gallic acid moiety |

| 471 | 183 | 288 | Deprotonated 4-O-methyl gallic acid |

| 471 | 168 | 303 | Loss of the epigallocatechin moiety |

| 183 | 168 | 15 | Loss of a methyl group (CH₃) from the 4-O-methyl galloyl fragment |

| 183 | 139 | 44 | Loss of CO₂ from the 4-O-methyl galloyl fragment |

This table is based on theoretical fragmentation patterns analogous to those observed for EGCG and other gallated catechins.

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The analysis of extracts containing this compound has been performed using ATR-FTIR, which is suitable for complex biological samples with minimal preparation asianpubs.org. The spectrum of this compound is expected to be very similar to that of EGCG, with characteristic absorption bands corresponding to its key functional groups researchgate.netresearchgate.net. The addition of a methyl group introduces C-H stretching and bending vibrations and modifies the C-O stretching region of the ether linkage.

Table 2: Expected Characteristic FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Vibration Type |

| 3500–3200 | O-H (Phenolic) | Stretching (Broad) |

| 3000–2850 | C-H (Aromatic & Aliphatic) | Stretching |

| 1750–1735 | C=O (Ester) | Stretching |

| 1650–1450 | C=C (Aromatic) | Stretching |

| 1300–1000 | C-O (Ether, Ester, Phenol) | Stretching |

This table is based on typical infrared absorption frequencies for the functional groups present in the molecule and data from the closely related compound EGCG.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for isolating this compound from other compounds in a mixture and for its quantitative analysis. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are the most commonly employed techniques.

HPLC is the primary technique for the separation, identification, and quantification of this compound in various tea leaves and commercial tea products nih.gov. Reversed-phase HPLC, often using a C18 column, is the standard method. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase.

A typical mobile phase for the analysis of catechins consists of a gradient mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727) nih.govthescipub.commdpi.com. Due to the presence of the methyl group, this compound is slightly more nonpolar than its parent compound, EGCG, which generally results in a longer retention time under reversed-phase conditions. A study successfully used a semi-preparative HPLC method with a mobile phase of water-dimethylformamide-methanol-acetic acid (157:40:2:1, v/v/v/v) to isolate methylated EGCG agriculturejournals.cz. Quantification is typically performed using a UV detector, with detection commonly set around 280 nm, which is the absorption maximum for catechins agriculturejournals.cz.

Thin-layer chromatography is a versatile, rapid, and cost-effective method used for the qualitative analysis and separation of methylated catechins doaj.orgresearchgate.netnih.gov. Both normal-phase (e.g., silica (B1680970) gel) and reversed-phase (e.g., C18-silanized silica) TLC plates can be used.

On normal-phase silica gel plates, compounds are separated based on polarity. Since this compound is less polar than EGCG due to the methylation of one hydroxyl group, it travels further up the plate, resulting in a higher retardation factor (Rƒ) value agriculturejournals.cz. On reversed-phase plates, the opposite effect is observed; the more nonpolar this compound has a stronger interaction with the stationary phase, leading to a lower Rƒ value compared to EGCG agriculturejournals.cz. Visualization of the separated spots is typically achieved under UV light.

Table 3: TLC Systems for the Separation of Methylated EGCG

| Stationary Phase | Mobile Phase | Observation | Reference |

| Silica Gel | Chloroform-Methanol-Water (65:35:10, v/v/v; lower phase) | Good separation of EGCG and methylated EGCG. | agriculturejournals.czdoaj.org |

| Polyamide | Methanol, followed by Acetone (B3395972)/Acetic Acid (2:1, v/v) | Resolution of EGCG4"Me from other catechins. | researchgate.netnih.gov |

| C18-silanized Silica Gel | Water-Acetonitrile-Methanol-Acetic Acid (79.5:18:2:0.5, v/v/v/v) | Rƒ of methylated EGCG (0.23) is lower than EGCG (0.36). | agriculturejournals.cz |

Emerging Research Areas and Future Perspectives on 4 Methylepigallocatechin Gallate

Elucidation of Novel Molecular Targets.

While the parent compound, epigallocatechin gallate (EGCG), has been extensively studied for its interaction with a multitude of molecular targets, research into the specific targets of its methylated derivative, 4''-Methylepigallocatechin gallate (4''-MeEGCG), is an expanding field. mdpi.comnih.gov The methylation at the 4'' position of the galloyl moiety can significantly alter the molecule's binding affinities and subsequent biological activities.

Emerging research suggests that like EGCG, 4''-MeEGCG may interact with various proteins and signaling molecules involved in critical cellular processes. ontosight.ai Potential novel molecular targets for 4''-MeEGCG are being explored in the context of pathways implicated in cancer, inflammation, and neurodegenerative diseases. The primary areas of investigation include:

Enzymes: The inhibitory effects of 4''-MeEGCG on enzymes such as metalloproteinases and serine proteases are of significant interest. plos.org These enzymes are often dysregulated in disease states, and their modulation by 4''-MeEGCG could offer therapeutic benefits.